N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2S.ClH/c1-6-24(7-2)12-13-25(19(26)15-10-11-21-23(15)4)20-22-17-16(27-5)9-8-14(3)18(17)28-20;/h8-11H,6-7,12-13H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKXCOMFHLEEGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)C)OC)C(=O)C3=CC=NN3C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a unique combination of functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of 492.0 g/mol. The structural elements include:
- Diethylaminoethyl chain : Enhances membrane permeability and binding to biological targets.
- Benzothiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Pyrazole ring : Associated with anti-inflammatory and analgesic effects.
The biological activity of this compound may be attributed to its interaction with various molecular targets, including enzymes and receptors. The diethylamino group likely facilitates cellular uptake, while the benzothiazole and pyrazole components may modulate enzyme activity or receptor binding.
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities:
- Antitumor Activity : Benzothiazole derivatives have shown potent growth inhibition in human-derived tumor cell lines, suggesting potential anticancer applications .
- Antimicrobial Properties : Compounds containing pyrazole rings have demonstrated significant antibacterial and antifungal activities against various pathogens .
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several studies provide insights into the biological activity of related compounds:
Table 1: Summary of Biological Activities
Notable Research Findings
- Antitumor Efficacy : A study found that benzothiazole derivatives inhibited tumor growth in vitro by inducing apoptosis in cancer cells through the activation of caspases .
- Mechanistic Insights : Research on thiazole compounds revealed that modifications at the ortho position of the phenyl ring significantly enhanced antimalarial potency while maintaining low cytotoxicity in mammalian cells .
- Metabolism Studies : Investigations into the metabolism of benzothiazoles indicated that cytochrome P450 enzymes play a crucial role in converting these compounds into active metabolites, which are responsible for their biological effects .
Structure-Activity Relationship (SAR)
The SAR analysis emphasizes the importance of specific structural features in determining the biological activity of these compounds. Modifications to the benzothiazole and pyrazole moieties can enhance or diminish their pharmacological properties.
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy group | Increased lipophilicity and receptor binding affinity |
| Variation in alkyl chain length | Altered membrane permeability |
| Substitution at the 2-position of pyrazole | Enhanced anti-inflammatory activity |
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development. Similar compounds have been reported to exhibit various biological activities, including antimicrobial and anti-inflammatory effects. The benzothiazole and pyrazole moieties are known for their ability to interact with biological targets, making this compound a candidate for further pharmacological studies.
Neuropharmacology
Research indicates that compounds with similar structures may act as neurotransmitter agents. For instance, derivatives of benzothiazole have been explored for their effects on neurotransmitter systems, potentially influencing mood and cognition. The diethylaminoethyl group may enhance the compound's ability to cross the blood-brain barrier, which is crucial for neuropharmacological applications.
Cancer Research
Compounds containing thiazole and pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies suggest that N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride may possess similar anti-cancer properties.
Case Study: Anticancer Activity
A study investigating the anticancer effects of benzothiazole derivatives demonstrated that these compounds could significantly reduce tumor growth in vitro and in vivo models. The mechanisms identified include the modulation of apoptosis-related pathways and inhibition of angiogenesis.
Synthetic Applications
The synthesis of this compound likely involves multi-step processes including coupling reactions and nucleophilic substitutions. Understanding its synthesis can lead to the development of more efficient production methods for pharmaceutical applications.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound shares structural motifs with several carboxamide derivatives, differing primarily in substituents and side chains. Below is a comparative analysis:
Key Observations :
- The diethylaminoethyl side chain in the target compound may confer higher lipophilicity compared to the dimethylaminoethyl group in its chloro-methoxy analog .
- Unlike Dasatinib, which incorporates a pyrimidine-piperazine system for kinase inhibition, the target compound lacks this motif, suggesting divergent biological targets .
- The 4-methoxy-7-methylbenzo[d]thiazole group distinguishes it from simpler aryl-substituted pyrazole carboxamides (e.g., 3a–3p derivatives) .
Pharmacological and Functional Insights
While pharmacological data for the target compound are unavailable, structural analogs provide clues:
- Dasatinib : A tyrosine kinase inhibitor (TKI) targeting Bcr-Abl and Src kinases, with IC₅₀ values in the low nM range . Its hydroxyethylpiperazine group enhances solubility and target affinity.
- Pyrazole-4-carboxamides (3a–3p) : Demonstrated moderate antimicrobial activity in preliminary screens, though specific targets are uncharacterized .
Hypotheses for the Target Compound :
- The benzo[d]thiazole moiety may engage in π-π stacking with kinase ATP-binding pockets.
- The diethylaminoethyl side chain could improve membrane permeability relative to Dasatinib’s polar hydroxyethylpiperazine group.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step protocols, including coupling reactions and heterocyclization. For example, analogous thiazole and pyrazole derivatives are synthesized via cyclization of intermediates in concentrated sulfuric acid (e.g., 24-hour reaction at 293–298 K followed by ice quenching) . Solvent selection (e.g., ethanol for intermediate steps) and stoichiometric control (e.g., 1:1 molar ratios of isothiocyanate and benzohydrazide) are critical for yield optimization. Monitoring via TLC (Silufol UV-254 plates, chloroform:acetone 3:1 eluent) ensures reaction completion .
Q. How can researchers characterize the molecular structure of this compound with high confidence?
- Methodological Answer : X-ray diffraction (XRD) is the gold standard for structural elucidation, as demonstrated for structurally similar thiadiazole-triazine hybrids . Complementary techniques include:
- IR spectroscopy : Identify functional groups (e.g., νmax = 1670 cm<sup>−1</sup> for amide C=O stretches) .
- <sup>1</sup>H NMR : Resolve substituent environments (e.g., δ = 1.91 ppm for methyl groups) .
- Mass spectrometry (FAB) : Confirm molecular ion peaks (e.g., m/z = 384 [M+H]<sup>+</sup> for related compounds) .
Q. What experimental parameters influence the purity and stability of the compound during synthesis?
- Methodological Answer : Key parameters include:
- Reaction duration : Extended times (e.g., 24 hours in H2SO4) improve cyclization but risk side reactions .
- Temperature control : Maintain 293–298 K to avoid decomposition of heat-sensitive intermediates .
- Workup protocols : Ice quenching precipitates crude products, while repeated washing with water removes acidic residues .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for intermediates or byproducts?
- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism or residual solvents. Strategies include:
- 2D NMR (e.g., COSY, HSQC) : Assign overlapping proton and carbon signals .
- High-resolution mass spectrometry (HRMS) : Differentiate isobaric species (e.g., isomers with identical m/z).
- Dynamic light scattering (DLS) : Detect aggregation in solution-phase intermediates.
Q. What mechanistic insights explain the formation of bicyclic byproducts during heterocyclization?
- Methodological Answer : Bicyclic byproducts (e.g., thiadiazole-triazine hybrids) form via intramolecular nucleophilic attack, as observed in analogous syntheses . Key steps include:
- Intermediate thioamide generation : Facilitates ring closure (e.g., via P2S5 treatment, though this may fail for certain substituents) .
- Acid catalysis : Concentrated H2SO4 promotes dehydration and cyclization .
Q. How can computational modeling guide the optimization of reaction conditions for scaled-up synthesis?
- Methodological Answer : Density functional theory (DFT) calculations predict transition-state energies for rate-limiting steps (e.g., amide bond formation). Molecular dynamics simulations can model solvent effects (e.g., ethanol vs. DMF) on reaction kinetics .
Methodological Recommendations
- Reproducibility : Document TLC Rf values (e.g., 0.12–0.2 for intermediates) and solvent systems .
- Advanced Analytics : Use XRD for ambiguous structures and HRMS for purity validation.
- Theoretical Frameworks : Link synthetic routes to reaction mechanism theories (e.g., Baldwin’s rules for cyclization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
